molecular formula C21H22N2O2 B2940231 3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide CAS No. 329777-83-5

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide

Cat. No.: B2940231
CAS No.: 329777-83-5
M. Wt: 334.419
InChI Key: NLRZDTXWIAIDEC-FMIVXFBMSA-N
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Description

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide is an organic compound that features both an indole and an acrylamide moiety

Scientific Research Applications

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an amine and acryloyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the indole derivative with the acrylamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The acrylamide group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Chlorophenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide: Similar structure but with a chlorine atom instead of an ethoxy group.

Uniqueness

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-2-25-18-10-7-16(8-11-18)9-12-21(24)22-14-13-17-15-23-20-6-4-3-5-19(17)20/h3-12,15,23H,2,13-14H2,1H3,(H,22,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZDTXWIAIDEC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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